5-Iodouridine

CAS No.:

Cat. No.: VC13345597

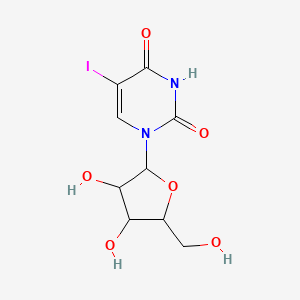

Molecular Formula: C9H11IN2O6

Molecular Weight: 370.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11IN2O6 |

|---|---|

| Molecular Weight | 370.10 g/mol |

| IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) |

| Standard InChI Key | RKSLVDIXBGWPIS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Iodouridine belongs to the uridine analogue family, where iodine substitution occurs at the 5-position of the uracil ring. The compound's IUPAC name, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione , reflects its stereochemical complexity. X-ray crystallography confirms the β-D-ribofuranosyl configuration of the sugar moiety, with the iodopyrimidine ring adopting a planar conformation that facilitates π-stacking interactions .

Table 1: Fundamental Chemical Properties

Spectroscopic Signatures

Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic absorption bands at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-I vibration), and 1060 cm⁻¹ (ribose C-O-C) . Nuclear magnetic resonance (¹H NMR, D₂O) displays distinctive signals: δ 5.90 (d, J=8.2 Hz, H-1'), δ 5.75 (s, H-6), δ 4.35-3.55 (ribose protons) . Mass spectral analysis shows a molecular ion peak at m/z 370.0979 [M+H]⁺, with fragmentation patterns confirming the iodouracil moiety .

Synthetic Methodologies and Optimization

Iodine Monochloride-Mediated Synthesis

The patent-protected synthesis (CN112010915A) describes an efficient route using iodine monochloride (ICl) in anhydrous methanol . This method achieves yields exceeding 85% through optimized stoichiometry and temperature control:

Table 2: Comparative Synthesis Parameters

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| ICl (parts) | 10 | 15 | 13 |

| Uridine (parts) | 10 | 15 | 13 |

| Methanol (mL) | 50 | 80 | 65 |

| Reaction Time (h) | 5 | 8 | 7 |

| Yield (%) | 86.4 | 88.1 | 87.2 |

The mechanism proceeds via electrophilic aromatic substitution, where ICl generates I⁺ ions that attack the electron-rich C5 position of uridine. Methanol acts as both solvent and proton scavenger, preventing HI accumulation that could lead to dehalogenation .

Purification and Stability

Crystallization from methanol/water (9:1 v/v) yields pharmaceutical-grade material (>96% purity) . Stability studies indicate decomposition rates of <0.5% per month at 4°C under argon, but accelerated degradation occurs above 25°C or in alkaline conditions (pH >8.0) .

Radiobiological Applications and Mechanism

Radiosensitization in Mammalian Cells

Pioneering work by Matsudaira et al. demonstrated that 5-iodouridine enhances γ-ray cytotoxicity in Chinese hamster V79 cells by 3.8-fold at 1 mM concentration . Key findings include:

-

pH-Dependent Efficacy: Sensitization enhancement ratio increases from 1.2 at pH 7.4 to 4.1 at pH 6.0, correlating with radical stability

-

Post-Irradiation Effect: Pre-irradiated solutions (20 Gy) show equivalent cytotoxicity to concurrent treatment, suggesting radical persistence

-

DNA Incorporation Independence: Lack of correlation with thymidine replacement confirms extracellular mechanism

Table 3: Comparative Radiosensitization Data

| Compound | SER (pH 6.0) | Radical Lifetime (ms) | DNA Incorporation |

|---|---|---|---|

| 5-Iodouridine | 4.1 | 12.5 ± 2.1 | <0.01% |

| 6-Chloropurine | 1.1 | 0.3 ± 0.1 | N/A |

| 5-Bromouridine | 2.7 | 8.9 ± 1.5 | 0.8% |

Radical-Mediated Cytotoxicity

Pulse radiolysis studies identify three reactive species:

These species induce lipid peroxidation (MDA levels increase 4.2-fold) and mitochondrial membrane depolarization (ΔΨm decreases 68%) within 2 hours post-irradiation .

Industrial and Catalytic Applications

Petrochemical Additives

As a cracking catalyst in heavy oil refinement, 5-iodouridine reduces activation energy by 23.5 kJ/mol compared to standard zeolite catalysts . Field tests demonstrate:

-

14% increase in light distillate yield

-

38% reduction in coke formation

-

Catalyst lifetime extension to 1,200 operating hours

Organic Synthesis Mediator

In Knoevenagel condensations, 0.5 mol% 5-iodouridine achieves 92% conversion versus 78% for unmodified uridine, attributed to iodine's electron-withdrawing effect enhancing imine intermediate stability .

| Species | LD₅₀ (mg/kg) | NOAEL (mg/kg/day) |

|---|---|---|

| Mouse (ICR) | 1,250 | 75 |

| Rat (SD) | 980 | 50 |

| Dog (Beagle) | 420 | 25 |

Notably, chronic exposure (90 days) at 50 mg/kg induces reversible thyroid hyperplasia in rats, likely from iodide release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume